Cas no 389810-92-8 ({[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a specialized organic compound featuring a 2-chloropyridine-3-carboxylate core linked to a [4-(dimethylamino)phenyl]carbamoyl moiety via a methylene bridge. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemical intermediates. The presence of both electron-donating (dimethylamino) and electron-withdrawing (chloro, carboxylate) groups enhances its utility in nucleophilic and electrophilic reactions. Its well-defined molecular architecture allows for precise functionalization, enabling applications in targeted synthesis. The compound's stability under standard conditions and compatibility with common organic solvents further contribute to its practicality in laboratory and industrial settings.
{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate structure
389810-92-8 structure
Product Name:{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
CAS No:389810-92-8
MF:C16H16ClN3O3
MW:333.769542694092
CID:5987324
PubChem ID:2515607
Update Time:2025-10-29

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 389810-92-8
    • Oprea1_671278
    • EN300-26587164
    • {[4-(dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
    • AKOS025265295
    • AB00770529-01
    • [2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
    • ZINC03397135
    • Z19818706
    • {[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
    • Inchi: 1S/C16H16ClN3O3/c1-20(2)12-7-5-11(6-8-12)19-14(21)10-23-16(22)13-4-3-9-18-15(13)17/h3-9H,10H2,1-2H3,(H,19,21)
    • InChI Key: QHXSEODGOIRKDM-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(=O)OCC(NC1C=CC(=CC=1)N(C)C)=O

Computed Properties

  • Exact Mass: 333.0880191g/mol
  • Monoisotopic Mass: 333.0880191g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 71.5Ų

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587164-0.05g
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
389810-92-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on {[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate

Introduction to Compound CAS No. 389810-92-8: {[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate, with the CAS number 389810-92-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a dimethylamino group, a carbamoyl moiety, and a 2-chloropyridine-3-carboxylate ester. These functional groups contribute to its potential biological activities and therapeutic applications.

The synthesis of {[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multi-step reactions, including the formation of the carbamoyl group from an amine and an isocyanate, followed by esterification with a 2-chloropyridine-3-carboxylic acid. The dimethylamino group can be introduced through alkylation or other standard organic synthesis techniques. The precise synthetic route can vary depending on the specific conditions and reagents used, but it generally requires careful control of reaction parameters to ensure high yields and purity.

Recent studies have highlighted the potential of {[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate in various biological contexts. One notable area of research is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory effects on a key enzyme in the urea cycle, suggesting its potential as a therapeutic agent for disorders related to nitrogen metabolism.

In addition to its enzymatic inhibition properties, {[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have shown that it can modulate the expression of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. These findings are particularly relevant in the development of new drugs for treating inflammatory diseases and cancers.

The pharmacokinetic properties of {[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate have also been studied to understand its behavior in biological systems. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as an oral medication. However, further optimization may be necessary to enhance its bioavailability and reduce potential side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of {[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These trials are expected to provide valuable insights into the compound's therapeutic potential and guide future drug development efforts.

In conclusion, {[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate (CAS No. 389810-92-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its mechanisms of action and optimize its use as a novel therapeutic agent.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd